molecular formula C11H14FNO4S B12124824 Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-

Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-

Cat. No.: B12124824
M. Wt: 275.30 g/mol
InChI Key: PHDJSRRMLUZUAC-UHFFFAOYSA-N
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Description

Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Another approach involves the preparation of 2-fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid through a multi-step process that includes the preparation of intermediates such as dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate and 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)bromobenzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid,2-fluoro-: This compound shares the benzoic acid core and fluorine substitution but lacks the sulfonamide group.

    2-Fluorobenzoic acid: Similar in structure but without the sulfonamide group.

    Benzoic acid,5-[(aminosulfonyl)phenyl]-2-fluoro-: Similar structure with a different substitution pattern.

Uniqueness

Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

2-fluoro-5-(2-methylpropylsulfamoyl)benzoic acid

InChI

InChI=1S/C11H14FNO4S/c1-7(2)6-13-18(16,17)8-3-4-10(12)9(5-8)11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)

InChI Key

PHDJSRRMLUZUAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

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